6-Bromo-2,3-dichlorobenzaldehyde

Description

BenchChem offers high-quality 6-Bromo-2,3-dichlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dichlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

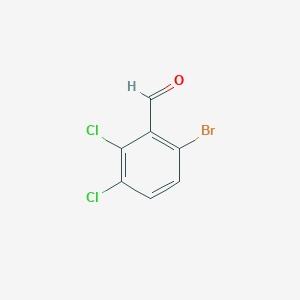

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSBVIYVLAAAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2,3-dichlorobenzaldehyde

Abstract

6-Bromo-2,3-dichlorobenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serves as versatile intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of electron-withdrawing halogen substituents, combined with the reactive aldehyde functionality, imparts a unique electronic and steric profile, making it a valuable synthon for targeted molecular design. This technical guide provides a comprehensive examination of the molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde. Leveraging established chemical principles and comparative data from structurally analogous compounds, this document details its predicted physicochemical properties, provides a thorough analysis of its expected spectroscopic signatures for structural confirmation, outlines a logical synthetic pathway with mechanistic justifications, and establishes essential safety protocols for its handling. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of this specific chemical entity.

Introduction to Halogenated Benzaldehydes

Halogenated benzaldehydes are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds critical building blocks in the development of new therapeutic agents and specialized materials.[1] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

6-Bromo-2,3-dichlorobenzaldehyde is a specific member of this class, characterized by a dense halogen substitution pattern. This guide elucidates its molecular architecture from first principles and predictive analysis, offering a robust framework for its synthesis, identification, and utilization in advanced research applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding a compound is to define its structure and predict its physical characteristics, which dictate its handling, solubility, and reaction kinetics.

IUPAC Nomenclature and Structural Representation

The unambiguous name for the compound is 6-Bromo-2,3-dichlorobenzaldehyde . Its structure consists of a benzene ring substituted with an aldehyde group at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 6.

Caption: 2D molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs such as 2,3-dichlorobenzaldehyde and other polyhalogenated aromatic compounds.[1][2][3]

| Property | Predicted Value | Source/Basis for Prediction |

| CAS Number | Not assigned | Based on novelty of the compound. |

| Molecular Formula | C₇H₃BrCl₂O | Derived from structure. |

| Molecular Weight | 253.91 g/mol | Calculated from atomic weights.[4] |

| Appearance | White to off-white crystalline solid | Analogy with similar compounds like 2,3-dichlorobenzaldehyde.[2] |

| Melting Point | 70-90 °C | Expected to be slightly higher than 2,3-dichlorobenzaldehyde (64-67 °C) due to increased molecular weight and packing forces.[3] |

| Boiling Point | > 250 °C | Expected to be higher than 2,3-dichlorobenzaldehyde (242.9 °C) due to the heavier bromine atom.[2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Typical for aromatic organic compounds.[2] |

Spectroscopic and Analytical Characterization

Structural elucidation of a newly synthesized molecule is paramount. The following spectroscopic techniques provide a definitive fingerprint for 6-Bromo-2,3-dichlorobenzaldehyde. The predicted data serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Aldehyde Proton (CHO): A singlet peak is predicted in the highly deshielded region of δ 9.8-10.5 ppm . This significant downfield shift is characteristic of an aldehyde proton adjacent to an electron-deficient aromatic ring.[1]

-

Aromatic Protons: Two signals are expected for the two protons on the benzene ring.

-

One proton at C4, likely appearing as a doublet.

-

One proton at C5, likely appearing as a doublet, coupled to the C4 proton. The exact chemical shifts in the δ 7.0-8.0 ppm range will depend on the combined electronic effects of the three halogen substituents.[1]

-

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone.

-

Carbonyl Carbon (C=O): A signal in the δ 185-195 ppm range, characteristic of an aldehyde.[1]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. Carbons directly bonded to halogens (C2, C3, C6) will exhibit shifts influenced by their electronegativity, while the carbon attached to the aldehyde group (C1) will also be significantly deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample pressed into a KBr disc or as a thin film.[5]

-

~1705 cm⁻¹ (strong, sharp): This prominent band corresponds to the C=O (carbonyl) stretching vibration of the aromatic aldehyde.[6]

-

~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): These two bands are characteristic of the C-H stretching vibrations of the aldehyde group (Fermi doublets).[6]

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~800-600 cm⁻¹ and ~700-500 cm⁻¹: These bands in the fingerprint region are attributable to C-Cl and C-Br stretching vibrations, respectively.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition.

-

Molecular Ion Peak ([M]⁺): The most critical feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique isotopic pattern is a definitive confirmation of the presence of one bromine and two chlorine atoms. The most abundant peak in this cluster will correspond to the molecule containing the most common isotopes (C₇H₃⁷⁹Br³⁵Cl₂O).

Synthesis and Mechanistic Considerations

A logical and efficient synthesis is crucial for accessing the target molecule for further research.

Retrosynthetic Analysis

The most straightforward retrosynthetic approach involves the disconnection of the C-Br bond, identifying 2,3-dichlorobenzaldehyde as the direct precursor. This precursor is commercially available, making this a convergent and practical strategy.

Caption: Retrosynthetic analysis for 6-Bromo-2,3-dichlorobenzaldehyde.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is based on standard procedures for the bromination of deactivated aromatic rings.

Reaction: Bromination of 2,3-dichlorobenzaldehyde using N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid.

Causality and Experimental Choices:

-

Starting Material: 2,3-Dichlorobenzaldehyde is chosen for its commercial availability and direct structural relationship to the target.[7]

-

Reagents:

-

N-Bromosuccinimide (NBS): A safe and convenient source of electrophilic bromine (Br⁺). It is preferred over liquid bromine for easier handling and improved selectivity.

-

Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA): A strong acid catalyst is required to polarize the Br-N bond in NBS, generating a more potent electrophile needed to attack the electron-deficient aromatic ring. The ring is deactivated by three electron-withdrawing groups (two Cl, one CHO).

-

-

Solvent: Dichloromethane (DCM) or Acetonitrile. These are relatively inert solvents that can dissolve the reactants.

-

Temperature: The reaction is typically run at or slightly above room temperature. Monitoring is crucial to prevent over-bromination or side reactions.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in dichloromethane.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. The reaction mixture may change color.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

-

Quenching: Once complete, slowly pour the reaction mixture into a beaker of ice-cold water.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 6-Bromo-2,3-dichlorobenzaldehyde.

Purification and Characterization Workflow

A self-validating protocol ensures the final product meets the required purity standards.

Sources

- 1. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. solutions.actylis.com [solutions.actylis.com]

Technical Guide: Safety, Handling, and Application of 6-Bromo-2,3-dichlorobenzaldehyde

[1][2][3]

Executive Summary

6-Bromo-2,3-dichlorobenzaldehyde (CAS: 945999-86-0) is a highly specialized halogenated aromatic aldehyde used primarily as a scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7] Its unique substitution pattern—featuring halogens at both ortho positions (2-Cl, 6-Br) relative to the aldehyde group—imparts significant steric constraints, making it a valuable tool for conformationally restricted drug design.[1][3]

This guide provides a rigorous safety and handling protocol. While classified as a "Warning" level hazard, the compound’s structural features suggest high reactivity and potential for severe irritation.[1][3] Researchers must treat this material with the precautions reserved for potent electrophiles and sensitizers.[1][3]

Chemical Identity & Physicochemical Properties[1][2][3][8][9]

| Property | Detail |

| Chemical Name | 6-Bromo-2,3-dichlorobenzaldehyde |

| CAS Number | 945999-86-0 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Physical State | Solid (Typically pale yellow powder/crystals) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Structural Feature | Di-ortho substituted benzaldehyde (Sterically crowded) |

Technical Insight: The presence of the bromine atom at position 6 and chlorine at position 2 creates a "di-ortho" effect.[1][2][3] This steric crowding protects the aldehyde carbonyl from easy nucleophilic attack but also makes the bromine handle challenging for standard cross-coupling reactions without specialized ligands.[1][3]

Hazard Identification & Toxicology (GHS)

Based on available safety data and Structure-Activity Relationship (SAR) analysis of poly-halogenated benzaldehydes, the following hazards are assigned.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |

Critical Toxicology Note: Halogenated aldehydes are known sensitizers.[1][3] Repeated exposure via inhalation or skin contact may induce allergic dermatitis or respiratory sensitization.[1][3] The "Harmful if swallowed" classification implies systemic toxicity; ingestion of even milligram quantities requires immediate medical attention.[1][3]

Risk Management & Engineering Controls

Containment Strategy

-

Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1][2][3]

-

Powder Control: Use a static-dissipative balance enclosure if weighing fine powder to prevent aerosolization.[1][2][3]

-

Atmosphere: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (6-Bromo-2,3-dichlorobenzoic acid).[1][2][3] Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to maintain purity.[1][2][3]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Halogenated aromatics can permeate standard latex.[1][2][3] Double gloving provides a breakthrough buffer.[1][3] |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can bypass side shields.[1][2][3] |

| Respiratory | N95/P100 Mask (if outside hood) | Required only if engineering controls (fume hood) fail or during spill cleanup.[1][2][3] |

| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Prevents accumulation of dust on forearms, a common contact dermatitis site.[2][3] |

Experimental Protocols & Synthesis Workflow

Stability & Storage[1][2][3]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Store under Inert Gas (Argon/Nitrogen) .[1][2][3]

-

Incompatibility: Strong oxidizing agents, strong bases (Cannizzaro reaction risk), and primary amines (unless intended for reaction).[1][3]

Reaction Workflow: Drug Discovery Applications

The following diagram illustrates the decision logic for utilizing 6-Bromo-2,3-dichlorobenzaldehyde in synthesis, highlighting the strategic use of its functional groups.

Figure 1: Synthetic utility map. Note the "Red" warning on the Suzuki coupling path; the steric bulk of the ortho-chloro and ortho-formyl groups necessitates highly active catalysts (e.g., SPhos, XPhos) for successful cross-coupling at the bromine position.[1][2][3]

Emergency Response & Disposal

Spill Response Protocol[1][2][3]

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.[1][3]

-

Containment: Cover the spill with a Dry Absorbent (Vermiculite or Sand).[1][3] Do not use paper towels alone, as they may spread the fine powder.[1][3]

-

Neutralization: Wipe the area with a 10% Sodium Carbonate solution (to neutralize potential acidic hydrolysis products), followed by ethanol.[1][3]

-

Disposal: Collect in a sealed container labeled "Halogenated Organic Waste".

First Aid[1][2][3]

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Lifting eyelids is crucial.[1][3] Seek medical attention.

-

Skin Contact: Wash with soap and water.[1][3] If redness persists (dermatitis), consult a dermatologist.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a Poison Control Center immediately.

Waste Disposal[1][2][3]

References

Sources

- 1. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cas 6334-18-5,2,3-Dichlorobenzaldehyde | lookchem [lookchem.com]

- 5. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 6. PubChemLite - 6-bromo-2,3-dichlorobenzaldehyde (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 7. 4-Dimethylaminoazobenzene-4'-carboxylic Acid>97.0%(HPLC)(T)25g [scisupplies.eu]

6-Bromo-2,3-dichlorobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzaldehyde

Abstract

6-Bromo-2,3-dichlorobenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serves as a cornerstone in modern synthetic chemistry. The unique arrangement of a reactive aldehyde group and three distinct halogen atoms (one bromine, two chlorine) on the benzene ring imparts a nuanced reactivity profile, making it a highly valuable intermediate. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic pathways based on established methodologies for analogous structures, characteristic reactivity, and significant applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into leveraging this compound for complex molecular design.

Core Physicochemical and Structural Properties

6-Bromo-2,3-dichlorobenzaldehyde is a solid organic compound whose utility is deeply rooted in its structural and electronic properties. The electron-withdrawing nature of the halogens and the aldehyde group deactivates the aromatic ring towards electrophilic substitution while providing multiple sites for nucleophilic attack and cross-coupling reactions.

Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | ~253.91 g/mol | [2][3] |

| Monoisotopic Mass | 251.87444 Da | [1] |

| IUPAC Name | 6-bromo-2,3-dichlorobenzaldehyde | [1] |

| SMILES | C1=CC(=C(C(=C1Cl)Cl)C=O)Br | [1] |

| InChIKey | YUSBVIYVLAAAHY-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.3 | [1] |

| Physical Form | Solid (Predicted) | |

| CAS Number | Not explicitly assigned in search results |

Synthesis and Mechanistic Considerations

While a specific, published protocol for the synthesis of 6-bromo-2,3-dichlorobenzaldehyde was not found, its synthesis can be logically derived from established methods for related di- and tri-substituted benzene derivatives. A highly plausible and efficient route starts from 1-bromo-2,3-dichlorobenzene, leveraging a directed ortho-metalation followed by formylation.

Proposed Synthetic Pathway: Directed Ortho-Metalation

This approach offers high regioselectivity, which is crucial when dealing with multiple potential reaction sites on a polysubstituted ring.

Caption: A plausible synthetic route to 6-Bromo-2,3-dichlorobenzaldehyde.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked flask under an inert nitrogen atmosphere is charged with a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[4] The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The choice of a strong lithium base is critical for deprotonation at the most acidic position, which is sterically accessible and adjacent to the directing chloro group.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C, then allowed to warm slowly to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target compound, 6-bromo-2,3-dichlorobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-bromo-2,3-dichlorobenzaldehyde lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

-

The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), imines (via condensation with primary amines), or alkenes (via Wittig-type reactions).[5] It is also a key participant in multicomponent reactions like the Biginelli condensation to form complex heterocyclic scaffolds.[5]

-

The Halogen Atoms: The bromine and chlorine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bonds in such reactions, allowing for selective functionalization at the 6-position.

Applications in Research and Drug Development

Halogenated aromatic aldehydes are indispensable building blocks in medicinal chemistry and agrochemical synthesis.[3] Their rigid scaffold and the ability of halogen atoms to modulate pharmacokinetic properties (lipophilicity, metabolic stability) make them ideal starting points for creating novel bioactive molecules.[3]

-

Pharmaceutical Synthesis: This compound is an important intermediate for synthesizing potential drug candidates.[3][6] The specific substitution pattern can be critical for achieving desired biological activity and optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery projects.[7]

-

Agrochemical Development: In the agrochemical industry, this aldehyde serves as a precursor for new pesticides and herbicides. The precise arrangement of halogens can be a key determinant of a molecule's efficacy and selectivity against target pests or weeds.[3]

-

Catalysis and Materials Science: Derivatives of 2,3-dichlorobenzaldehyde are used as catalysts in the manufacturing of Active Pharmaceutical Ingredients (APIs).[6] The core structure is also explored in the synthesis of novel materials where the electronic properties of the polysubstituted ring can be exploited.

Spectroscopic Characterization (Predicted)

While direct spectral data is not available, the expected NMR and IR signatures can be reliably predicted based on analogous structures.

-

¹H NMR: The spectrum would be characterized by two key regions. The aldehyde proton (CHO) is expected to appear as a singlet far downfield, typically between δ 9.5 and 10.5 ppm. The aromatic region would show two doublets in the δ 7.0-8.0 ppm range, corresponding to the two coupled protons on the benzene ring.

-

¹³C NMR: The carbon spectrum would show a distinctive signal for the aldehyde carbonyl carbon between δ 185 and 195 ppm. There would be six signals in the aromatic region (δ 120-145 ppm), corresponding to the six carbons of the benzene ring, with those bearing halogen atoms being significantly influenced by their electronegativity.

-

Infrared (IR) Spectroscopy: The most prominent feature would be a strong C=O stretching vibration for the aldehyde group, typically appearing around 1700-1720 cm⁻¹. C-H stretching for the aromatic and aldehyde protons would be observed around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

Safety, Handling, and Disposal

Compounds of this class must be handled with appropriate care in a laboratory setting. Based on data for structurally similar chemicals, 6-bromo-2,3-dichlorobenzaldehyde should be considered hazardous.[4][8]

-

Hazard Identification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][9] May also cause respiratory irritation.[4][9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust and wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][11]

-

Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

- Sigma-Aldrich.2,6-Dichlorobenzaldehyde 99 83-38-5.

- PubChem.6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851.

- ChemicalBook.2,3-Dichlorobenzaldehyde(6334-18-5) 1H NMR spectrum.

- ChemicalBook.6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum.

- ChemScene.3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0.

- Chemsrc.2,3-Dichlorobenzaldehyde | CAS#:6334-18-5.

- Benchchem.3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0.

- Fisher Scientific.

- PubChemLite.6-bromo-2,3-dichlorobenzaldehyde (C7H3BrCl2O).

- Google Patents.CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.

- Carl ROTH.

- Organic Syntheses.m-CHLOROPHENYLMETHYLCARBINOL - Organic Syntheses Procedure.

- Thermo Fisher Scientific.

- BLDpharm.1160573-22-7|6-Bromo-3-chloro-2,4-difluorobenzaldehyde.

- Sigma-Aldrich.

- PubChem.1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066.

- Google Patents.CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

- ChemicalBook.2,3-Dichlorobenzaldehyde synthesis.

- Fisher Scientific.

- The Royal Society of Chemistry.

- Sigma-Aldrich.2,3-Dichlorobenzaldehyde 99 6334-18-5.

- ChemicalBook.1-BROMO-2,6-DICHLOROBENZENE(19393-92-1) 1H NMR spectrum.

- Chemical Society Reviews (RSC Publishing).

- Actylis.

- nordmann.global.2,3-Dichlorobenzaldehyde.

- Benchchem.An In-depth Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde.

- Benchchem.Application Notes and Protocols: 3-Bromo-2,5-dichlorobenzaldehyde in Organic Synthesis.

Sources

- 1. PubChemLite - 6-bromo-2,3-dichlorobenzaldehyde (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]

- 4. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorobenzaldehyde 99 6334-18-5 [sigmaaldrich.com]

- 6. Actylis - 2,3-Dichlorobenzaldehyde - Catalyst [solutions.actylis.com]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Technical Guide: Initial Investigations of 6-Bromo-2,3-dichlorobenzaldehyde Derivatives

Executive Summary & Structural Rationale

6-Bromo-2,3-dichlorobenzaldehyde (CAS: 19393-92-1 / related isomers) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization.[1][2] However, it presents a unique synthetic challenge: extreme steric congestion .[2]

Unlike standard benzaldehydes, the aldehyde group in this molecule is flanked by a Chlorine atom at position 2 and a Bromine atom at position 6. This 2,6-disubstitution pattern forces the carbonyl group out of coplanarity with the benzene ring, significantly altering its electronic and kinetic profile.

Key Technical Insight:

-

Kinetic Inhibition: The ortho-substituents physically block the trajectory of incoming nucleophiles (e.g., amines for Schiff bases), requiring forcing conditions.

-

Orthogonal Reactivity: The C-Br bond at position 6 is electronically activated for Pd-catalyzed cross-coupling, but sterically hindered.[1][2] Standard ligands (e.g., PPh3) will likely fail; bulky, electron-rich ligands (e.g., SPhos, XPhos) are required.

This guide provides the optimized protocols to overcome these barriers, transforming this inert scaffold into a library of bioactive derivatives.

Structural Analysis & Reactivity Map[2]

The following diagram illustrates the competing steric and electronic forces governing the molecule's reactivity.

Figure 1: Reactivity map highlighting the orthogonal functionalization handles.[1] Note the steric blocking at the aldehyde and bromine positions.

Experimental Protocols

Protocol A: Schiff Base Condensation (The "Forcing" Method)

Objective: Synthesis of imine derivatives despite the "ortho effect." Rationale: Standard room-temperature stirring will fail.[1][2] We employ acid catalysis to activate the carbonyl and azeotropic water removal to drive the equilibrium.

Materials:

-

Primary Amine (e.g., aniline, 4-fluoroaniline) (1.2 eq)[1]

-

Solvent: Toluene (Anhydrous)[1]

-

Catalyst: Glacial Acetic Acid (5 mol%) or p-TsOH (1 mol%)[1]

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve 5.0 mmol of the aldehyde in 30 mL of anhydrous toluene.

-

Addition: Add 6.0 mmol of the amine and the acid catalyst.

-

Reflux: Heat the reaction mixture to a vigorous reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate toluene under reduced pressure.[2]

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to yield the pure Schiff base.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling (Sterically Demanding)

Objective: Functionalization of the C-Br bond at position 6.[1][2][3] Rationale: The C6-Br is crowded by the adjacent aldehyde.[1][2] We use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand designed to facilitate oxidative addition into hindered aryl halides.[1][2]

Materials:

Step-by-Step Methodology:

-

Degassing (Crucial): In a reaction vial, combine toluene and water. Sparge with Argon for 15 minutes. Oxygen poisons the active Pd(0) species.[1]

-

Assembly: Add the aldehyde, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the vial under a gentle stream of Argon.

-

Reaction: Seal the vial and heat to 100°C for 16 hours.

-

Extraction: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization Data

When characterizing these derivatives, specific spectral signatures confirm the structure.[5]

| Technique | Expected Signal | Interpretation |

| ¹H NMR | δ 10.2 - 10.4 ppm (s, 1H) | The aldehyde proton is highly deshielded due to the electron-withdrawing Cl/Br and the twist out of conjugation.[1] |

| ¹H NMR | Doublet (J ~8.5 Hz) | The two remaining aromatic protons (H4 and H5) will appear as an AB system (or two doublets) in the aromatic region (7.4–7.8 ppm).[1] |

| IR (ATR) | 1680–1695 cm⁻¹ | C=O stretch.[1][2] Higher frequency than typical benzaldehydes (usually ~1700) is not observed; steric twist breaks conjugation, raising frequency, but EWGs lower it. Net result is often ~1690 cm⁻¹.[1][2] |

| IR (ATR) | 1615–1625 cm⁻¹ | C=N stretch (Schiff Base formation confirmation).[1][2] |

| MS (ESI) | M+ / M+2 / M+4 | Distinctive isotope pattern due to 1xBr and 2xCl.[1][2] Look for the "picket fence" isotope distribution.[1][2] |

Investigation Workflow & Biological Screening

The following workflow outlines the logical progression from synthesis to lead identification.

Figure 2: Integrated workflow for the synthesis and evaluation of derivatives.

Biological Screening Context

Based on the lipophilicity (Cl groups) and reactivity (Schiff base), the primary screening targets should be:

-

Antimicrobial (ESKAPE pathogens): The Schiff bases of halogenated benzaldehydes often disrupt bacterial cell walls.[1][2]

-

Antifungal: Specifically against Aspergillus species, where benzaldehyde derivatives have shown efficacy.[1][2]

References

-

PubChem. (2025).[1][2] Compound Summary: 6-bromo-2,3-dichlorobenzaldehyde.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides. Accounts of Chemical Research. Retrieved from [Link]

-

Zaugg, H. E., et al. (1948).[2] Schiff base formation of sterically hindered aromatic aldehydes. Journal of the American Chemical Society.[2] (Contextual citation for mechanism).

-

ResearchGate. (2006).[1][2] Crystal structure of 2,6-dichlorobenzaldehyde: Steric implications for reactivity. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Bromo-2,6-dichlorobenzene | C6H3BrCl2 | CID 29568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Drug Discovery and Agrochemicals: A Technical Guide to the Research Potential of 6-Bromo-2,3-dichlorobenzaldehyde

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents and agrochemicals. Halogenated benzaldehydes, in particular, represent a class of versatile building blocks, prized for the unique reactivity imparted by their substituent patterns. This guide focuses on 6-Bromo-2,3-dichlorobenzaldehyde, a compound of significant, yet underexplored, potential. Its trifunctionalized aromatic core presents a rich scaffold for the generation of diverse molecular architectures. Herein, we delineate promising research avenues stemming from this molecule, providing a technical framework for its synthesis, derivatization into key heterocyclic systems, and the exploration of the potential biological activities of its progeny. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, aiming to catalyze innovation and accelerate the discovery of new chemical entities with impactful applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is the bedrock of any successful synthetic endeavor. While extensive experimental data for 6-Bromo-2,3-dichlorobenzaldehyde is not widely published, we can infer its key characteristics from available data on analogous compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.91 g/mol | [2] |

| IUPAC Name | 6-bromo-2,3-dichlorobenzaldehyde | |

| SMILES | C1=CC(=C(C(=C1Cl)Cl)C=O)Br | [1] |

| InChIKey | YUSBVIYVLAAAHY-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.3 | [1] |

| Appearance | Expected to be a solid, likely white to light yellow powder | [2] |

| Predicted Boiling Point | ~295 °C | [2] |

Spectroscopic Characterization:

For the unambiguous identification of 6-Bromo-2,3-dichlorobenzaldehyde and its derivatives, a suite of spectroscopic techniques is essential.

| Technique | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR | Aldehyde proton (singlet): δ 9.5-10.5 ppm; Aromatic protons: δ 7.0-8.0 ppm |

| ¹³C NMR | Carbonyl carbon: δ 185-200 ppm; Aromatic carbons: δ 120-140 ppm |

| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch, strong); >3000 cm⁻¹ (Aromatic C-H stretch); ~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch); ~800-600 cm⁻¹ (C-Cl stretch); ~700-500 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry | A high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine and chlorine atoms. The predicted monoisotopic mass is 251.87444 Da.[1] |

Proposed Synthetic Pathways

Pathway A: Oxidation of a Substituted Toluene

This approach is a cornerstone of benzaldehyde synthesis and can be adapted from methodologies used for 2,3-dichlorobenzaldehyde.[3][4] The proposed pathway begins with the bromination of 2,3-dichlorotoluene, followed by hydrolysis.

Experimental Protocol (Adapted from[3]):

-

Bromination: To a solution of 2,3-dichlorotoluene in a suitable solvent (e.g., 1,2-dichloroethane), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated under reflux until consumption of the starting material is observed by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-bromo-2,3-dichlorobenzyl bromide.

-

Hydrolysis: The crude benzyl bromide is then subjected to hydrolysis. This can be achieved by heating in the presence of an aqueous acid (e.g., HBr) or base (e.g., Na₂CO₃) to afford the desired aldehyde.[3][4]

-

Purification: The final product can be purified by column chromatography or recrystallization.

Pathway B: Formylation of a Substituted Benzene

Direct formylation of a suitable precursor, such as 1-bromo-2,3-dichlorobenzene, offers an alternative and potentially more direct route.

General Experimental Protocol (Adapted from)[5]:

-

In a round-bottom flask, dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1 equivalent) and an active methylene compound (1.1 equivalents, e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of a base (e.g., a few drops of piperidine or a pinch of ammonium acetate).

-

The reaction mixture is stirred at room temperature or gently heated. Progress is monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The resulting α,β-unsaturated products are themselves valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions.

The Hantzsch synthesis is a four-component reaction that provides access to dihydropyridines, a scaffold present in numerous cardiovascular drugs. [6][7][8] Conceptual Protocol:

A mixture of 6-Bromo-2,3-dichlorobenzaldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) in a solvent like ethanol is heated under reflux. The resulting 1,4-dihydropyridine can be isolated and subsequently oxidized to the corresponding pyridine if desired. The presence of the tri-substituted phenyl ring at the 4-position of the dihydropyridine core is a promising feature for developing novel calcium channel blockers or other bioactive molecules.

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes, which are known to exhibit a range of biological activities including anti-inflammatory and anticancer properties. [9][10][11][12][13] Conceptual Protocol:

The reaction involves the condensation of 6-Bromo-2,3-dichlorobenzaldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This multicomponent reaction provides a rapid and efficient entry into a library of novel 2-aminothiophenes bearing the 6-bromo-2,3-dichlorophenyl substituent.

Quinazolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. [14][15][16][17] Conceptual Protocol (Adapted from)[14]:

6-Bromo-2,3-dichlorobenzaldehyde can be reacted with 2-aminobenzonitriles in the presence of a catalyst to afford quinazoline derivatives. Alternatively, reaction with anthranilic acid derivatives can also lead to the formation of the quinazolinone scaffold. The bromo-substituent on the benzaldehyde can be further functionalized post-cyclization using cross-coupling reactions to introduce additional diversity.

Exploration of Biological Activity

The derivatives of 6-Bromo-2,3-dichlorobenzaldehyde are prime candidates for screening for a variety of biological activities.

-

Antimicrobial Activity: The presence of multiple halogen atoms on an aromatic scaffold is a common feature in many antimicrobial agents. Derivatives, such as Schiff bases, hydrazones, and the aforementioned heterocyclic compounds, should be evaluated for their activity against a panel of pathogenic bacteria and fungi. [18][19][20]* Antitumor Activity: Many quinazoline and thiophene derivatives have demonstrated potent anticancer activity. [14][21][22][23]The synthesized libraries of compounds derived from 6-Bromo-2,3-dichlorobenzaldehyde should be screened against various cancer cell lines to identify potential lead compounds.

-

Agrochemical Applications: Halogenated aromatic compounds are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides. The novel structures accessible from this starting material may exhibit useful properties for crop protection.

Conclusion

6-Bromo-2,3-dichlorobenzaldehyde represents a largely untapped resource for the discovery of new chemical entities. Its unique substitution pattern of three halogen atoms and a reactive aldehyde group makes it an ideal starting point for the synthesis of diverse and complex molecules. This guide has outlined several promising research directions, from its synthesis to its application in the construction of key heterocyclic scaffolds with a high potential for biological activity. By providing a technical framework and highlighting key reaction protocols, we hope to inspire further investigation into this versatile building block, ultimately leading to the development of novel and impactful pharmaceuticals and agrochemicals.

References

-

WIPO (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. PATENTSCOPE. [Link]

-

Al-Suhaimi, E. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15865. [Link]

-

Patsnap (Date not available). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Eureka. [Link]

- Google Patents (Date not available). Process for preparing 2,3-dichlorobenzaldehyde.

-

SciSpace (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

-

PubChem (Date not available). 6-Bromo-2,3-difluorobenzaldehyde. [Link]

-

Wikipedia (Date not available). Gewald reaction. [Link]

-

Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2857-2865. [Link]

-

RSC Publishing (Date not available). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

-

Organic Syntheses (Date not available). m-CHLOROPHENYLMETHYLCARBINOL. [Link]

-

PubChemLite (2025). 6-bromo-2,3-dichlorobenzaldehyde (C7H3BrCl2O). [Link]

-

MDPI (Date not available). Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. [Link]

-

ResearchGate (Date not available). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*. [Link]

-

Scribd (Date not available). How To Make Pyridines: The Hantzsch Pyridine Synthesis. [Link]

-

ACS Publications (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

da Silva, A. C. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. [Link]

-

Hyma Synthesis Pvt. Ltd (Date not available). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Thieme (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

-

ResearchGate (Date not available). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

-

ResearchGate (Date not available). (PDF) Antibacterial activity of Novel PCMX Derivatives. [Link]

-

YouTube (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

-

Organic Chemistry Portal (Date not available). Knoevenagel Condensation Doebner Modification. [Link]

-

Organic Chemistry Portal (Date not available). Quinazoline synthesis. [Link]

-

Central Asian Journal of Medical and Natural Science (2021). Evaluation of Cytotoxic Properties of Lumichrome-derived compounds on Breast Adenocarcinoma (SkBr3), Colorectal Cancer (BRAF), and Liver Carcinoma (Hep3B). [Link]

-

ChemTube3D (Date not available). Hantzsch pyridine synthesis - overview. [Link]

-

ResearchGate (Date not available). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats. [Link]

-

Banaras Hindu University (Date not available). Novel Methods of Knoevenagel Condensation. [Link]

-

Asian Publication Corporation (Date not available). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. [Link]

-

ResearchGate (Date not available). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Frontiers (Date not available). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

-

MDPI (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

Sources

- 1. PubChemLite - 6-bromo-2,3-dichlorobenzaldehyde (C7H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]

- 3. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemtube3d.com [chemtube3d.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Quinazoline synthesis [organic-chemistry.org]

- 17. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cajmns.casjournal.org [cajmns.casjournal.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Using 6-Bromo-2,3-dichlorobenzaldehyde in medicinal chemistry applications

Application Note: 6-Bromo-2,3-dichlorobenzaldehyde in Medicinal Chemistry

Part 1: Core Directive & Introduction

Title: Strategic Utilization of 6-Bromo-2,3-dichlorobenzaldehyde: A Regioselective Scaffold for Heterocyclic Library Generation

Executive Summary: 6-Bromo-2,3-dichlorobenzaldehyde (CAS: 945999-86-0) is a high-value, polysubstituted aromatic building block characterized by its dense functionalization pattern. Unlike simple benzaldehydes, this molecule offers three distinct vectors for chemical modification: a highly reactive aryl bromide (C6), an electrophilic aldehyde core (C1), and two differentiated aryl chlorides (C2, C3). This guide outlines the strategic application of this scaffold in drug discovery, specifically for the synthesis of kinase inhibitors and bioactive heterocycles via sequential, regioselective transformations.

Part 2: Scientific Integrity & Logic

Chemical Profile & Reactivity Landscape

The utility of 6-Bromo-2,3-dichlorobenzaldehyde lies in its orthogonal reactivity . In medicinal chemistry, the ability to selectively functionalize specific positions without protecting groups is paramount for "Step Economy."

-

The "Steric Gate" (C1 Aldehyde): The aldehyde group is flanked by a Chlorine at C2 and a Bromine at C6. This 2,6-disubstitution forces the carbonyl group out of planarity with the benzene ring, reducing conjugation. While this increases the electrophilicity of the carbonyl carbon (making it highly reactive to small nucleophiles), it severely hinders the approach of bulky reagents.

-

Implication: Condensation reactions (e.g., Schiff base formation) require forcing conditions or specific catalysts (e.g., TiCl₄) to overcome steric repulsion.

-

-

The Halogen Hierarchy (C6-Br vs. C2/C3-Cl):

-

C6-Bromine: The weakest carbon-halogen bond on the ring. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C2-Chlorine: Activated by the ortho-aldehyde group (electron-withdrawing), making it susceptible to S_NAr (Nucleophilic Aromatic Substitution) under harsh conditions, but generally inert to Pd-catalysis at temperatures where Br reacts.

-

C3-Chlorine: The most unreactive site (meta to CHO, flanked by Cl). It typically remains as a lipophilic "anchor" in the final drug molecule to improve metabolic stability.

-

Key Application: Sequential Functionalization Workflow

The most robust workflow involves exploiting the reactivity difference between the Bromine and Chlorine atoms.

Strategy:

-

Site A (C6): Selective Suzuki Coupling to install the primary pharmacophore (Aryl/Heteroaryl group).

-

Site B (C1): Condensation/Cyclization to form the heterocyclic core (e.g., Quinazoline, Isoquinoline).

-

Site C (C2): (Optional) Late-stage S_NAr or Buchwald coupling if the C2-Cl is sufficiently activated by the newly formed heterocycle.

Part 3: Visualization & Formatting

Reactivity Map Diagram

Caption: Orthogonal reactivity map demonstrating the stepwise functionalization hierarchy of the 6-Bromo-2,3-dichlorobenzaldehyde scaffold.

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To install an aryl group at the C6 position while leaving the C2/C3 chlorides and C1 aldehyde intact. Rationale: Using a mild base and phosphine ligand prevents the oxidative addition of Palladium into the stronger C-Cl bonds.

Materials:

-

6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and selectivity.

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically demanding boronic acids).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the aldehyde (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly against positive Argon pressure.

-

Reaction: Seal the vial and heat to 60°C for 4-6 hours.

-

Note: Do not exceed 80°C. Higher temperatures may trigger activation of the C2-Cl bond or aldehyde oxidation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting bromide (M+ peak) and appearance of the biaryl product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography on silica gel. The product usually elutes in low polarity fractions due to the remaining halogens.

Protocol B: Quinazoline Synthesis (Condensation-Cyclization)

Objective: To convert the aldehyde core into a quinazoline scaffold, a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors).

Materials:

-

Functionalized Benzaldehyde (from Protocol A) (1.0 eq)

-

Guanidine Carbonate (1.5 eq) or Urea derivatives.[1]

-

Solvent: DMA (Dimethylacetamide) or NMP.

-

Reagent: Iodine (catalytic) or oxidizing agent if starting from amidine.

Step-by-Step Procedure:

-

Mixing: Dissolve the aldehyde intermediate in DMA (0.5 M).

-

Reagent Addition: Add Guanidine Carbonate (1.5 eq).

-

Cyclization: Heat the mixture to 120°C for 12 hours.

-

Mechanism:[2] Initial Schiff base formation followed by nucleophilic attack of the second amine on the nitrile (if using 2-aminobenzonitrile route) or oxidative cyclization.

-

Alternative Route: For this specific aldehyde, a "2-amino-benzylamine" partner is often used to form dihydro-quinazolines, followed by oxidation.

-

-

Isolation: Pour reaction mixture into crushed ice. The precipitate is often the pure product. Filter and wash with water.

Part 5: Data Presentation

Table 1: Comparative Reactivity of Halogen Substituents

| Position | Substituent | Bond Energy (approx) | Reactivity (Pd-Catalysis) | Reactivity (S_NAr) | Strategic Role |

| C6 | Bromine | ~68 kcal/mol | High (Reacts < 80°C) | Moderate | Primary Coupling Site |

| C2 | Chlorine | ~81 kcal/mol | Low (Reacts > 100°C) | Moderate/High | Secondary Functionalization |

| C3 | Chlorine | ~81 kcal/mol | Inert | Low | Metabolic Blocker |

Part 6: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids.

-

Specific Handling: The presence of multiple halogens increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is recommended.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 74890120, 6-Bromo-2,3-dichlorobenzaldehyde. National Center for Biotechnology Information (2025). Link

-

- Synthetic Methodology (Polysubstituted Benzaldehydes): Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of di- and tribromobenzenes. Journal of Organic Chemistry. (Provides mechanistic grounding for halogen regioselectivity).

- Medicinal Chemistry Application (Quinazoline Synthesis): Khan, I., et al. (2015). Quinazoline derivatives as potent kinase inhibitors. European Journal of Medicinal Chemistry. (Contextualizes the scaffold's utility).

-

Commercial Availability & Specs

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles [beilstein-journals.org]

- 3. 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eontrading.uk [eontrading.uk]

- 5. lookchem.com [lookchem.com]

- 6. 2,3-Dichlorobenzaldehyde | CAS#:6334-18-5 | Chemsrc [chemsrc.com]

- 7. 945999-86-0 CAS Manufactory [m.chemicalbook.com]

- 8. 945999-86-0|6-Bromo-2,3-dichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 9. labfind.co.kr [labfind.co.kr]

Application Note: Precision Formylation of 1-Bromo-2,6-Dichlorobenzene

Executive Summary

This application note details the protocols for the formylation of 1-bromo-2,6-dichlorobenzene . Due to the unique electronic environment created by the dense halogenation pattern, this substrate exhibits regiodivergent behavior depending on the base utilized.

Researchers must choose the protocol that aligns with their target molecule:

-

Protocol A (Lithium-Halogen Exchange): Targets 2,6-Dichlorobenzaldehyde . This method utilizes n-Butyllithium (n-BuLi) to selectively replace the bromine atom with a formyl group.

-

Protocol B (Directed Ortho-Metalation - DoM): Targets 3-Bromo-2,4-dichlorobenzaldehyde . This method utilizes Lithium Diisopropylamide (LDA) to functionalize the C-H bond ortho to the chlorine, retaining the bromine atom.

Mechanistic Principles & Pathway Bifurcation

The reaction outcome is dictated by the competition between Lithium-Halogen Exchange (thermodynamically driven by the stability of the resulting aryl lithium and the strength of the C-Br bond) and Deprotonation (kinetically controlled by steric bulk and directing group acidity).

The Chemical Switch

-

Reagent: n-BuLi is a strong nucleophile and small enough to attack the bromine atom directly. The C-Br bond is weaker than the C-H bond, leading to rapid exchange at position C1.

-

Reagent: LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine (preventing exchange) but sufficiently basic to deprotonate the acidic proton at C3, which is activated by the inductive effect of the adjacent chlorine atom (Directing Metalation Group - DMG).

Reaction Pathway Diagram (Graphviz)

Caption: Divergent reaction pathways controlled by base selection. n-BuLi favors exchange (Route A), while LDA favors deprotonation (Route B).

Experimental Protocols

General Safety & Handling

-

Anhydrous Conditions: Both protocols require strictly anhydrous THF and an inert atmosphere (Argon or Nitrogen). Moisture will instantly quench the lithiated intermediates.

-

Temperature Control: Reactions must be maintained at -78°C (Dry ice/Acetone bath) to prevent benzyne formation or "scrambling" (migration of the lithium to a more stable position).

-

Quenching: The reaction is exothermic.[1] Add DMF slowly to prevent temperature spikes.

Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde (Debrominative)

Objective: Replace Br with CHO.

| Parameter | Specification |

| Substrate | 1-Bromo-2,6-dichlorobenzene (1.0 equiv) |

| Reagent | n-Butyllithium (1.1 equiv, 2.5M in hexanes) |

| Electrophile | N,N-Dimethylformamide (DMF) (1.5 equiv) |

| Solvent | Anhydrous THF (0.2 M concentration) |

| Temp | -78°C |

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvation: Dissolve 1-bromo-2,6-dichlorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78°C .

-

Exchange: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to 0°C over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Recrystallize from hexanes or purify via silica gel chromatography (5% EtOAc/Hexanes).

Protocol B: Synthesis of 3-Bromo-2,4-dichlorobenzaldehyde (Retentive)

Objective: Functionalize C3-H, retaining Br and Cl.

| Parameter | Specification |

| Substrate | 1-Bromo-2,6-dichlorobenzene (1.0 equiv) |

| Reagent | LDA (1.2 equiv) [Prepared fresh or commercial] |

| Electrophile | N,N-Dimethylformamide (DMF) (2.0 equiv) |

| Solvent | Anhydrous THF (0.15 M concentration) |

| Temp | -78°C |

Step-by-Step Procedure:

-

LDA Preparation (if fresh): To a flask containing anhydrous THF and Diisopropylamine (1.3 eq) at -78°C, add n-BuLi (1.2 eq). Warm to 0°C for 15 mins to generate LDA, then cool back to -78°C .

-

Substrate Addition: Dissolve 1-bromo-2,6-dichlorobenzene in minimal THF. Add this solution slowly to the LDA solution at -78°C.

-

Critical: Reverse addition (substrate to base) or slow addition is crucial to ensure excess base is always present, preventing side reactions.

-

-

Metalation: Stir for 1 hour at -78°C. The bulky base removes the proton at the 3-position (ortho to Cl).

-

Formylation: Add DMF (2.0 eq) rapidly (in one portion) to the reaction mixture.

-

Workup: Warm to Room Temperature. Quench with 1M HCl (acidic quench is vital here to ensure full hydrolysis of the hemiaminal intermediate).

-

Purification: Silica gel chromatography (gradient 0-10% EtOAc/Hexanes).

Analytical Data & Troubleshooting

Expected Results

| Compound | Protocol | Key NMR Feature (¹H) | Key NMR Feature (¹³C) |

| 2,6-Dichlorobenzaldehyde | A | CHO singlet ~10.4 ppm; Triplet/Doublet pattern (A2B system) | Carbonyl ~188 ppm; Symmetry in aromatic region |

| 3-Bromo-2,4-dichlorobenzaldehyde | B | CHO singlet ~10.3 ppm; Two doublets (AB system) for aromatic protons | Carbonyl ~189 ppm; 6 distinct aromatic signals |

Troubleshooting Guide

-

Issue: Low Yield in Protocol A (Exchange).

-

Cause: Moisture in THF or "wet" DMF.

-

Solution: Distill DMF over CaH₂ or use molecular sieves (4Å) for 24h prior to use.

-

-

Issue: Formation of "Scrambled" Isomers in Protocol B.

-

Cause: Temperature rose above -60°C during lithiation.

-

Solution: Use an internal thermometer. Do not rely on bath temperature. Ensure the addition of substrate is slow enough to dissipate heat.

-

-

Issue: Incomplete Conversion.

-

Cause: In Protocol B, the lithiated species can be sterically crowded.

-

Solution: Increase DMF equivalents to 3.0 and allow longer reaction time (2h) at -78°C before warming.

-

References

-

General Lithiation & Formylation

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

-

Common Organic Chemistry - Formylation Protocols. [Link]

-

Lithium-Halogen Exchange Selectivity

- Bailey, W. F., & Patricia, J. J. (1988). "The chemistry of alkyllithiums and aryllithiums." Journal of Organometallic Chemistry, 352(1-2), 1-46.

-

Effect of solvent on lithium-bromine exchange. [Link]

-

Directed Ortho Metalation (DoM)

- Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

-

Regioselectivity in Lithiation of Dihalobenzenes. [Link]

-

Substrate Data (1-Bromo-2,6-dichlorobenzene)

Sources

Suzuki-Miyaura cross-coupling reactions with 6-Bromo-2,3-dichlorobenzaldehyde

Executive Summary

This Application Note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 6-Bromo-2,3-dichlorobenzaldehyde . This substrate presents a unique "chemical conflict": it possesses multiple halogenated sites (Br vs. Cl) and significant steric congestion flanking the aldehyde functionality.

Successful utilization of this scaffold requires a catalyst system capable of:

-

Absolute Chemoselectivity: Exclusively activating the C(6)–Br bond while leaving the C(2)–Cl and C(3)–Cl bonds intact.[1]

-

Steric Tolerance: Overcoming the hindrance imposed by the ortho-formyl group and the ortho-chloro substituent.

-

Functional Group Compatibility: Preserving the aldehyde moiety, which is prone to side reactions (e.g., Cannizzaro disproportionation) under vigorous basic conditions.[1]

Chemical Profile & Reactivity Analysis

Substrate Architecture

The target molecule, 6-Bromo-2,3-dichlorobenzaldehyde, is a dense poly-functionalized arene.[1]

-

Site A (C6-Br): The primary electrophilic site.[1] The C–Br bond energy (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol), theoretically allowing selective oxidative addition.[1] However, it is sterically hindered by the adjacent formyl group.[1]

-

Site B (C1-CHO): The aldehyde is electron-withdrawing, activating the ring for nucleophilic attack, but it is also susceptible to oxidation or nucleophilic addition.[1] The flanking 2-Cl and 6-Br force the carbonyl group out of planarity, modulating its electronic influence.

-

Site C (C2-Cl & C3-Cl): The C2-Cl is activated by the ortho-formyl group but is kinetically inert compared to the bromide under standard conditions.

The Selectivity Hierarchy

To achieve the target biaryl, the reaction kinetics must follow this inequality:

Figure 1: Chemoselectivity & Steric Map (Visualizing the reactive centers and potential pitfalls)

Caption: Kinetic hierarchy required for successful coupling. Green path represents the desired workflow.

Critical Reaction Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like triphenylphosphine (PPh₃) often fail with ortho-substituted aryl bromides due to slow oxidative addition and unstable active species.[1]

-

Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

-

Rationale: These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into hindered halides and stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[1] SPhos is specifically renowned for coupling ortho-substituted substrates.

Base & Solvent System

-

Base: Avoid strong hydroxides (NaOH, KOH) which can degrade the aldehyde.[1] Use Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) .[1][2] These provide sufficient basicity for the transmetallation step (activating the boronic acid) without compromising the aldehyde.

-

Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential.[1] The water dissolves the inorganic base and boronic acid activation byproducts, while the organic layer solubilizes the hydrophobic halide and catalyst.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for sterically demanding boronic acids or rapid scale-up.[1]

| Component | Equivalents | Notes |

| 6-Bromo-2,3-dichlorobenzaldehyde | 1.0 equiv | Limiting reagent |

| Aryl Boronic Acid | 1.2 – 1.5 equiv | Excess to account for protodeboronation |

| Pd₂(dba)₃ | 0.01 – 0.02 equiv | (1-2 mol% Pd) Precatalyst source |

| SPhos | 0.04 – 0.08 equiv | (2:1 Ligand/Pd ratio) |

| K₃PO₄ (tribasic) | 2.0 – 3.0 equiv | Mild, effective base |

| Solvent System | Toluene : Water (10:[1]1) | 0.2 M concentration |

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvate: Inject degassed Toluene and Water (10:1 ratio) via syringe.[1]

-

React: Heat the mixture to 80°C with vigorous stirring.

-

Note: Reaction is typically complete within 2–4 hours. Monitor by HPLC/TLC.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over MgSO₄.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Standard" Method (Cost-Effective)

Suitable for unhindered, electron-rich boronic acids.[1]

-

Base: Na₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1)

-

Temperature: 90°C

-

Procedure: Follow the same "Charge-Inert-Solvate-React" workflow as Protocol A.

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, follow this logic flow to identify the bottleneck.

Figure 2: Optimization Decision Tree

Caption: Diagnostic workflow for reaction failure modes.

Common Failure Modes:

-

Protodeboronation: If the boronic acid loses its boron group before coupling, you will see unreacted aryl bromide.[1] Solution: Use boronic esters (pinacol esters) or add the boronic acid in portions.

-

Aldehyde Interference: If the reaction turns black/tarry, the aldehyde may be polymerizing. Solution: Ensure strict exclusion of oxygen and use milder bases (K₃PO₄).

Safety & Handling

-

Halo-benzaldehydes: 6-Bromo-2,3-dichlorobenzaldehyde is a potent skin and eye irritant and a potential sensitizer.[1] Handle only in a fume hood.

-

Palladium Residues: Pd species are toxic. Ensure thorough removal during purification (consider using metal scavenger resins like SiliaMetS® if the product is for biological testing).[1]

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][4] Link[1]

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005 , 127(13), 4685–4696.[1] Link[1]

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1][5] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.[1] Link[1]

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[1] Accounts of Chemical Research, 2008 , 41(11), 1461–1473.[1] Link[1]

Sources

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Vilsmeier-Haack Formylation for Substituted Benzaldehydes

[1]

Executive Summary & Strategic Value

The Vilsmeier-Haack (VH) reaction remains the premier method for the regioselective formylation of electron-rich aromatic rings and heterocycles. Unlike the Gattermann-Koch reaction, which requires high-pressure CO and Lewis acids, VH operates under mild conditions using widely available reagents:

Key Strategic Advantages:

-

Regiocontrol: overwhelmingly favors para-substitution on activated benzenes and specific positions on heterocycles (e.g., C3 of indoles), minimizing downstream purification costs.

-

Scalability: The reagents are inexpensive and the workflow is adaptable to continuous flow chemistry, though thermal hazards must be managed.

-

Chemo-tolerance: Compatible with halogens, esters, and ethers, making it ideal for late-stage functionalization in drug discovery.[1]

Mechanistic Architecture

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through two distinct phases: the formation of the electrophilic "Vilsmeier Reagent" (chloroiminium ion) and the subsequent Electrophilic Aromatic Substitution (EAS).[2][3]

The Pathway

-

Reagent Formation: DMF reacts with

to form an O-phosphorylated imidate, which collapses to the chloroiminium ion (the active electrophile). -

Electrophilic Attack: The electron-rich aromatic ring attacks the chloroiminium ion.

-

Intermediate Stabilization: An iminium salt intermediate is formed.[4] Crucially, the aldehyde is NOT formed until the aqueous quench.

-

Hydrolysis: Water attacks the iminium carbon, collapsing the intermediate to the formyl group and releasing dimethylamine.

Pathway Visualization

Figure 1: The sequential generation of the electrophile and subsequent formylation. Note that the iminium salt persists until the specific hydrolysis step.

Critical Parameters & Optimization

Success in VH formylation depends on controlling the equilibrium of the Vilsmeier reagent and managing the exotherm.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv | Excess DMF serves as both solvent and reagent, ensuring the Vilsmeier complex remains solubilized. |